BenchChemオンラインストアへようこそ!

Lys-CoA TFA

p300/CBP X-ray crystallography bisubstrate inhibitor

Lys-CoA TFA is the definitive bisubstrate inhibitor for p300/CBP HAT mechanistic studies. It simultaneously occupies the acetyl-CoA and lysine substrate pockets, enabling visualization of the complete bisubstrate binding mode (PDB 3BIY, 1.7 Å). With >100-fold selectivity over PCAF and slow, tight-binding kinetics, it uniquely distinguishes p300's Theorell-Chance mechanism. The cell-impermeable profile eliminates off-target HAT cross-inhibition in cell-free systems. This gold-standard reference enables precise enzymology, co-crystallography, and potency benchmarking for novel p300 inhibitor programs.

Molecular Formula C33H54F3N10O21P3S
Molecular Weight 1108.8 g/mol
Cat. No. B11929607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-CoA TFA
Molecular FormulaC33H54F3N10O21P3S
Molecular Weight1108.8 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1
InChIKeySGCAYGMHHNOYEY-JPBLFTSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys-CoA TFA: A Bisubstrate p300 Histone Acetyltransferase Inhibitor for Epigenetic Research


Lys-CoA TFA is the trifluoroacetate salt of Lys-CoA, a synthetic bisubstrate inhibitor composed of a lysine moiety covalently linked to coenzyme A [1]. It functions as a selective, competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) catalytic domain [2]. As a bisubstrate analog, Lys-CoA TFA simultaneously occupies both the acetyl-CoA cofactor binding pocket and the lysine substrate binding region within the p300 HAT active site, making it a structurally definitive probe for studying p300/CBP-mediated lysine acetylation mechanisms [1]. The compound is primarily employed as a biochemical tool to dissect p300-dependent transcriptional regulation and to validate p300/CBP as a molecular target in cancer and other disease models [3].

Why Generic Acetyl-CoA Analogs or Other HAT Inhibitors Cannot Replace Lys-CoA TFA


Generic substitution fails for three structurally and pharmacologically validated reasons. First, Lys-CoA TFA is a bisubstrate analog that simultaneously occupies both the acetyl-CoA cofactor site and the lysine substrate binding pocket of p300/CBP, whereas simple CoA derivatives or acetyl-CoA analogs bind only the cofactor site, failing to capture the lysine substrate interaction conformation [1]. Second, structural comparison of p300 complexes with Lys-CoA versus acetyl-CoA reveals that the enzyme active site conformation is cofactor-dependent and not influenced by substrate lysine binding in the absence of the bisubstrate linkage, meaning Lys-CoA uniquely stabilizes a distinct conformational state of the p300 HAT domain [2]. Third, Lys-CoA TFA exhibits >100-fold selectivity for p300 over PCAF, while pan-HAT inhibitors such as C646 lack this selectivity profile, and drug-like inhibitors such as A-485, although acetyl-CoA competitive, are designed for cellular permeability and therapeutic development rather than mechanistic elucidation [3]. Consequently, substituting Lys-CoA TFA with a generic acetyl-CoA analog, a pan-HAT inhibitor, or a drug-like p300 inhibitor compromises either mechanistic resolution, selectivity, or the specific conformational interrogation required for precise p300/CBP enzymology studies.

Quantitative Differentiation Evidence: Lys-CoA TFA Versus Closest Comparators


Bisubstrate Binding Mode: Structural Superimposition of Lys-CoA Versus Acetyl-CoA in p300 HAT Domain

X-ray crystallographic analysis of the p300 HAT domain bound to Lys-CoA (PDB: 3BIY) versus acetyl-CoA (PDB: 4PZR) demonstrates that the overall structures are essentially superimposable, but the Lys-CoA complex uniquely stabilizes a conformation wherein the lysine moiety does not contribute to the formation of the enzyme active site conformation [1]. In contrast, the p300/acetyl-CoA structure reveals that the active site conformation depends on the interaction of the enzyme with the cofactor, and is not apparently influenced by protein substrate lysine binding when the two moieties are not covalently linked [2].

p300/CBP X-ray crystallography bisubstrate inhibitor acetyltransferase mechanism structural biology

p300 Versus PCAF Selectivity: Lys-CoA TFA Exhibits >100-Fold Isozyme Discrimination

Lys-CoA TFA demonstrates highly selective inhibition of p300 histone acetyltransferase relative to PCAF (p300/CBP-associated factor), a structurally distinct HAT family member. In standardized in vitro HAT activity assays using recombinant enzymes and histone substrates, Lys-CoA TFA inhibits p300 with an IC50 of 50-500 nM, whereas inhibition of PCAF requires approximately 200 μM, corresponding to a >100-fold selectivity window [1][2]. In contrast, the PCAF-selective bisubstrate inhibitor H3-CoA-20 inhibits PCAF with an IC50 of approximately 0.5 μM but shows minimal p300 inhibition, demonstrating the orthogonal selectivity achievable with bisubstrate inhibitor design [3].

p300 PCAF HAT selectivity IC50 bisubstrate inhibitor epigenetics

Lys-CoA TFA Versus Drug-Like p300 Inhibitors: Mechanistic Probe Versus Therapeutic Candidate Differentiation

Lys-CoA TFA occupies a distinct functional niche relative to drug-like p300/CBP catalytic inhibitors. A-485, a potent and selective small-molecule p300/CBP inhibitor, exhibits an IC50 of approximately 0.06 μM in enzymatic assays and is acetyl-CoA competitive, designed for cellular permeability and in vivo antitumor efficacy [1]. C646, a widely utilized tool compound, inhibits p300 with an IC50 of 1.6 μM but exhibits thiol-reactive off-target activity that limits its cellular specificity [2]. Lys-CoA TFA, by contrast, is a bisubstrate analog with an IC50 of 0.05-0.5 μM that is cell-impermeable due to its multiply charged phosphate groups [3]. Its primary utility is as a high-resolution structural probe and in vitro mechanistic tool, not as a cellular or in vivo therapeutic lead.

p300 CBP A-485 C646 bisubstrate inhibitor drug discovery

Kinetic Mechanism Elucidation: Lys-CoA TFA Reveals Slow, Tight-Binding Kinetics and Hit-and-Run Catalytic Mechanism

Detailed kinetic characterization of p300 using Lys-CoA TFA as a mechanistic probe revealed that the inhibitor exhibits slow, tight-binding kinetics, a hallmark of bisubstrate analogs that mimic the transition state of the acetyl transfer reaction [1]. Based on the p300/Lys-CoA co-crystal structure and accompanying biochemical data, p300/CBP was proposed to employ an unusual Theorell-Chance (hit-and-run) catalytic mechanism that is distinct from the ordered sequential mechanisms of other characterized HATs such as Gcn5/PCAF and MYST family members [2]. In this mechanism, acetyl-CoA binds first, followed by rapid lysine substrate binding and acetyl transfer, with immediate product release, a kinetic profile that Lys-CoA TFA uniquely captures as a stable bisubstrate mimetic.

p300 enzyme kinetics Theorell-Chance hit-and-run bisubstrate inhibitor catalytic mechanism

Acyl-CoA Chain Length Specificity: p300 Activity Diminishes with Increasing Acyl-CoA Size, Validating Lys-CoA as Optimal Probe Length

Structural and biochemical characterization of p300 with variant acyl-CoA ligands demonstrates that while p300 is a robust acetylase, its activity becomes progressively weaker with increasing acyl-CoA chain length [1]. Lysine substrate binding is predicted to remodel the acyl-CoA ligands into a conformation compatible with acyl-chain transfer, a remodeling process that requires accommodation of the aliphatic portion of acyl-CoA in a hydrophobic pocket within the enzyme active site [2]. This size constraint explains why the lysine-CoA conjugate (Lys-CoA) represents the optimal chain-length mimetic for capturing the physiological acetyl transfer transition state, whereas longer-chain acyl-CoA variants (e.g., butyryl-CoA, crotonyl-CoA) exhibit reduced catalytic efficiency and fail to fully recapitulate the native acetylation conformation.

p300 acyl-CoA substrate specificity Khib Kac short-chain acylation

Optimal Research and Procurement Application Scenarios for Lys-CoA TFA


High-Resolution X-Ray Crystallography of p300/CBP HAT Domain for Structure-Based Drug Design

Lys-CoA TFA is the gold-standard ligand for co-crystallization studies of the p300/CBP HAT domain. The p300/Lys-CoA co-crystal structure (PDB: 3BIY, resolution 1.7 Å) serves as the foundational template for all subsequent p300 HAT structural biology efforts, including virtual ligand screening campaigns that led to the discovery of A-485 [1]. Unlike acetyl-CoA or CoA alone, Lys-CoA TFA occupies both the cofactor and lysine substrate pockets simultaneously, enabling visualization of the complete bisubstrate binding mode essential for rational inhibitor design [2].

In Vitro Enzymology and Kinetic Mechanism Studies of p300/CBP Acetyltransferase Activity

Lys-CoA TFA is indispensable for detailed kinetic characterization of p300/CBP. Its slow, tight-binding kinetics and bisubstrate nature enable researchers to distinguish the Theorell-Chance (hit-and-run) catalytic mechanism from the ordered sequential mechanisms of other HAT families [1]. The compound is also used as a reference inhibitor in HAT activity assays to validate assay conditions and to benchmark the potency of novel p300 inhibitors under development [2].

p300-Specific Pathway Dissection in Cell-Free Transcription and Chromatin Remodeling Assays

For researchers studying p300-dependent transcriptional activation in cell-free systems (e.g., in vitro transcription assays, chromatin remodeling assays), Lys-CoA TFA provides p300-selective inhibition without confounding PCAF cross-inhibition [1]. Its >100-fold selectivity over PCAF, combined with its cell-impermeable nature, ensures that observed effects in reconstituted systems are attributable specifically to p300/CBP HAT activity rather than to off-target HAT enzymes [2].

Benchmark Reference for Development of Cell-Permeable p300 Prodrugs and Next-Generation Inhibitors

Lys-CoA TFA serves as the enzymatic potency benchmark against which all cell-permeable p300 inhibitor prodrugs and next-generation bisubstrate analogs are measured. Studies on Lys-CoA derivatives linked to permeabilizing peptide sequences reveal 4- to 35-fold diminished potency compared to parent Lys-CoA, providing a quantitative framework for optimizing permeability-potency trade-offs [1]. This reference function is essential for medicinal chemistry programs targeting p300/CBP for therapeutic intervention in cancer and other diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lys-CoA TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.